molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9

2H-Furo[3,2-e][1,3]benzodioxole

Cat. No.: B12906470
CAS No.: 65496-53-9
M. Wt: 162.14 g/mol
InChI Key: GXUVFOYZZICKBR-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-e]benzofuran is a heterocyclic organic compound that features a fused benzofuran ring system with a dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .

Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.

Types of Reactions:

    Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules

Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .

Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .

Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Properties

CAS No.

65496-53-9

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

furo[2,3-g][1,3]benzodioxole

InChI

InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

GXUVFOYZZICKBR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)OC=C3

Origin of Product

United States

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